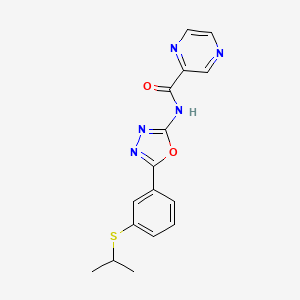

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazine and oxadiazole, both of which are heterocyclic compounds containing nitrogen atoms. Pyrazine is a six-membered ring with two nitrogen atoms opposite each other, and oxadiazole is a five-membered ring with two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings and functional groups. The isopropylthio group attached to the phenyl ring would add to this complexity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the specific arrangement and types of atoms in the molecule .Scientific Research Applications

Antimicrobial and Antituberculosis Activity Compounds related to "N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide" have been studied for their antimicrobial and antituberculosis activities. For instance, substituted pyrazines and oxadiazoles have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing enhanced potency compared to standard treatments like pyrazinamide. These studies highlight the potential of such compounds in treating tuberculosis and possibly other bacterial infections (Gezginci, Martin, & Franzblau, 1998), (Zítko et al., 2013).

Anticancer Activity Research into the anticancer potential of compounds structurally similar to "this compound" has yielded promising results. Certain pyrazole and oxadiazole derivatives have been evaluated for their effectiveness against various cancer cell lines, indicating potential applications in developing new anticancer agents. The cytotoxicity of these compounds against cancer cells underscores the importance of structural modifications to enhance therapeutic efficacy (Sondhi, Kumar, Kumar, & Roy, 2011).

Chemical Reactivity and Molecular Docking Studies The chemical reactivity, non-linear optical (NLO) properties, and molecular docking studies of oxadiazole and pyrazine derivatives reveal their potential in various applications, including as anti-tuberculosis agents and in the development of new anticancer drugs. These studies focus on understanding the fundamental properties of such compounds, including their stability, charge delocalization, and interaction with biological targets, which are critical for drug design and development (El-Azab, Mary, Abdel-Aziz, Miniyar, Armaković, & Armaković, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is suggested that similar compounds may inhibit enzymes such as tyrosine kinases and c-met kinase , as well as induce apoptosis and tumor hypoxia .

Biochemical Pathways

Similar compounds have been found to affect a number of pathways, including those involved in the inhibition of enzymes and induction of apoptosis and tumor hypoxia .

Result of Action

Similar compounds have shown inhibitory action on cancer cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-10(2)24-12-5-3-4-11(8-12)15-20-21-16(23-15)19-14(22)13-9-17-6-7-18-13/h3-10H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVQZZOCNWVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2545034.png)

![2-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2545035.png)

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2545043.png)

![N-(2-hydroxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2545048.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide](/img/structure/B2545050.png)